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Introduction
Saccharomyces cerevisiae (budding yeast) is a powerful model organism for studying

fundamental cellular processes, including metabolic pathways that are highly conserved in

humans. One such pathway is the de novo purine biosynthesis pathway, which is responsible

for the synthesis of essential molecules like ATP and GTP. An key intermediate in this pathway

is 5-aminoimidazole ribonucleotide (AIR). Dysregulation of purine metabolism is implicated in

several human diseases, making the study of this pathway crucial for drug development.

Mutations in the genes of the purine biosynthesis pathway in yeast, particularly in the ADE

genes, lead to the accumulation of specific intermediates. For instance, mutations in the ADE2

gene, which encodes phosphoribosylaminoimidazole carboxylase, result in the accumulation of

AIR.[1] This accumulation leads to the formation of a red pigment, providing a convenient

visual phenotype for genetic screens.[2][3]

These application notes provide a detailed overview of the genetic methods used to study AIR
metabolism in yeast, complete with experimental protocols and data presentation guidelines.
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The primary genetic method to study the function of genes in AIR metabolism is through gene

disruption or deletion. This is most commonly achieved in yeast via homologous recombination,

a high-efficiency process that allows for the precise replacement of a target gene with a

selectable marker.[1]

Key Genes in Yeast Purine de novo Biosynthesis
The de novo synthesis of purines in yeast involves a series of enzymatic steps encoded by the

ADE genes. A simplified overview of the pathway leading to and from AIR is presented below.

Gene Enzyme Step in Pathway
Phenotype of Null
Mutant

ADE4
Amidophosphoribosylt

ransferase

First committed step

of purine biosynthesis.

Adenine auxotrophy,

white colonies.

ADE5,7 GAR synthetase
Second step in purine

biosynthesis.

Adenine auxotrophy,

white colonies.

ADE6 FGAM synthetase
Fourth step in purine

biosynthesis.

Adenine auxotrophy,

white colonies.

ADE8 GAR transformylase
Third step in purine

biosynthesis.

Adenine auxotrophy,

white colonies.

ADE2 AIR carboxylase Converts AIR to CAIR.

Adenine auxotrophy,

red colonies due to

AIR accumulation.[4]

ADE1 SAICAR synthetase
Converts CAIR to

SAICAR.

Adenine auxotrophy,

red colonies due to

AIR accumulation.

Regulation of ADE Gene Expression
The expression of ADE genes is tightly regulated in response to the availability of purines in the

environment. This regulation is primarily mediated by the transcription factors Bas1p and

Pho2p.[5][6] When purine levels are low, the metabolic intermediates 5'-phosphoribosyl-4-

succinocarboxamide-5-aminoimidazole (SAICAR) and 5'-phosphoribosyl-4-carboxamide-5-
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aminoimidazole (AICAR) accumulate and act as signaling molecules.[5] This leads to the

recruitment of Pho2p by DNA-bound Bas1p, resulting in the transcriptional activation of ADE

genes.[5][6]

Experimental Protocols
Protocol 1: Gene Knockout of ADE2 in S. cerevisiae
using PCR-Based Homologous Recombination
This protocol describes the deletion of the ADE2 gene, which results in the accumulation of

AIR and a red colony phenotype.

Materials:

Yeast strain (e.g., BY4741)

Plasmid containing a selectable marker (e.g., pFA6a-kanMX6)

Forward and reverse primers with homology to the regions flanking the ADE2 ORF and to

the selectable marker plasmid

High-fidelity DNA polymerase and dNTPs

Lithium acetate (LiAc) solution (0.1 M)

Polyethylene glycol (PEG) solution (40% PEG 3350, 0.1 M LiAc, 10 mM Tris-HCl pH 8.0, 1

mM EDTA)

Single-stranded carrier DNA (e.g., salmon sperm DNA)

YPD medium

Selective medium (e.g., YPD + G418)

Procedure:

PCR Amplification of the Disruption Cassette:
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Design forward and reverse primers (~100 bp each). The 5' end of the primers should

have ~40-50 bp of homology to the regions immediately upstream and downstream of the

ADE2 open reading frame (ORF). The 3' end of the primers should correspond to the

selectable marker cassette on the plasmid.

Perform PCR using the selectable marker plasmid as a template and the designed primers

to amplify the disruption cassette.

Verify the PCR product size by agarose gel electrophoresis.

Yeast Transformation (Lithium Acetate Method):

Grow an overnight culture of the yeast strain in YPD medium.

Inoculate a fresh 50 mL YPD culture to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0.

Harvest the cells by centrifugation, wash with sterile water, and then with 0.1 M LiAc.

Resuspend the cells in 0.1 M LiAc to make them competent.

In a microfuge tube, mix the competent cells with the PCR product, single-stranded carrier

DNA, and PEG solution.

Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-20 minutes.

Pellet the cells, remove the transformation mix, and resuspend in sterile water.

Selection and Verification:

Plate the transformed cells onto selective medium (e.g., YPD + G418).

Incubate at 30°C for 2-3 days until colonies appear.

Successful transformants will be resistant to the selection agent and will form red colonies

on non-selective YPD medium due to the ade2 deletion.

Verify the correct integration of the disruption cassette by colony PCR using primers

flanking the ADE2 locus.
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Protocol 2: Red/White Colony Assay for Drug Screening
The red phenotype of ade2 mutants can be exploited for high-throughput screening of

compounds that affect the purine biosynthesis pathway or general cellular stress.[2][7]

Materials:

ade2Δ yeast strain

YPD plates

Library of small molecule compounds

Sterile filter paper discs

Procedure:

Plate Preparation:

Spread a lawn of the ade2Δ yeast strain on YPD plates.

Compound Application:

Place sterile filter paper discs onto the yeast lawn.

Spot a small volume of each compound from the library onto a separate disc. Include a

solvent control (e.g., DMSO).

Incubation and Observation:

Incubate the plates at 30°C for 2-3 days.

Observe the color of the yeast lawn around each disc.

A white halo around a disc indicates that the compound inhibits the production of the red

pigment. This could be due to inhibition of an enzyme upstream of Ade2p, leading to a

block in AIR synthesis, or due to general cellular toxicity or oxidative stress that affects

pigment formation.[7]
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Protocol 3: Quantification of AIR by LC-MS/MS
This protocol provides a general workflow for the extraction and relative quantification of

intracellular AIR from yeast cultures.

Materials:

Yeast cultures (e.g., wild-type and ade2Δ)

Quenching solution (e.g., 60% methanol, -40°C)

Extraction solvent (e.g., boiling 75% ethanol)

LC-MS/MS system

Procedure:

Rapid Sampling and Quenching:

Rapidly withdraw a known volume of yeast culture and immediately quench the

metabolism by mixing with a cold quenching solution.

Centrifuge at low temperature to pellet the cells.

Metabolite Extraction:

Resuspend the cell pellet in pre-heated extraction solvent (e.g., boiling 75% ethanol).

Incubate for a short period (e.g., 3 minutes) to extract metabolites.

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

Dry the supernatant under vacuum.

LC-MS/MS Analysis:

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.

Inject the sample into an LC-MS/MS system.
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Use a suitable chromatography method (e.g., HILIC) to separate AIR from other

metabolites.

Use multiple reaction monitoring (MRM) in the mass spectrometer to specifically detect

and quantify AIR based on its precursor and product ion masses.

Data Presentation
Quantitative Analysis of AIR Accumulation
The following table presents illustrative data on the relative intracellular concentration of AIR in

wild-type and various ade mutant yeast strains, as would be determined by LC-MS/MS. This

data highlights how different gene deletions affect the accumulation of this key metabolic

intermediate.

Yeast Strain Genotype

Relative
Intracellular AIR
Concentration
(Arbitrary Units)

Colony Color

Wild Type ADE+ 1.0 White

ade4Δ ade4Δ < 0.1 White

ade2Δ ade2Δ 150.0 Red

ade1Δ ade1Δ 120.0 Red

ade2Δ ade4Δ ade2Δ ade4Δ < 0.1 White

Visualizations
De Novo Purine Biosynthesis Pathway in Yeast

PRPP PRAAde4p GARAde5,7p FGARAde8p FGAMAde6p AIRAde7p CAIRAde2p SAICARAde1p AICARAde13p FAICARAde16,17p IMPAde16,17p

Click to download full resolution via product page

Caption: Simplified de novo purine biosynthesis pathway in S. cerevisiae.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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